molecular formula C8H3FN2O B15054334 2-Fluorobenzo[d]oxazole-4-carbonitrile

2-Fluorobenzo[d]oxazole-4-carbonitrile

Cat. No.: B15054334
M. Wt: 162.12 g/mol
InChI Key: MLPWERJZUPSPHR-UHFFFAOYSA-N
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Description

2-Fluorobenzo[d]oxazole-4-carbonitrile is a heterocyclic compound that features a benzoxazole ring substituted with a fluorine atom and a cyano group

Preparation Methods

The synthesis of 2-Fluorobenzo[d]oxazole-4-carbonitrile typically involves the use of 2-aminophenol as a precursor. One common method includes the reaction of 2-aminophenol with aldehydes or ketones under various catalytic conditions. For instance, the use of potassium ferricyanide as a cyanide source and copper(II) as a catalyst has been reported to facilitate the formation of oxazole-4-carbonitrile derivatives . The reaction conditions often involve heating in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

2-Fluorobenzo[d]oxazole-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The cyano group can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include potassium ferricyanide, copper(II) salts, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

2-Fluorobenzo[d]oxazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluorobenzo[d]oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can form hydrogen bonds with active site residues, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

2-Fluorobenzo[d]oxazole-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a fluorine atom and a cyano group, which imparts specific chemical and biological properties that are not observed in its analogs.

Properties

Molecular Formula

C8H3FN2O

Molecular Weight

162.12 g/mol

IUPAC Name

2-fluoro-1,3-benzoxazole-4-carbonitrile

InChI

InChI=1S/C8H3FN2O/c9-8-11-7-5(4-10)2-1-3-6(7)12-8/h1-3H

InChI Key

MLPWERJZUPSPHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)F)C#N

Origin of Product

United States

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